molecular formula C5H9NS B13180737 1-(Methylsulfanyl)but-3-YN-2-amine

1-(Methylsulfanyl)but-3-YN-2-amine

Cat. No.: B13180737
M. Wt: 115.20 g/mol
InChI Key: GILJRZJVARHRJU-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)but-3-YN-2-amine is an organic compound with the molecular formula C5H9NS It is characterized by the presence of a methylsulfanyl group attached to a but-3-yn-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)but-3-YN-2-amine typically involves the reaction of propargylamine with methylthiol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)but-3-YN-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Substituted amines, amides.

Scientific Research Applications

1-(Methylsulfanyl)but-3-YN-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)but-3-YN-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity. The presence of the methylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    Propargylamine: Shares the alkyne and amine functionalities but lacks the methylsulfanyl group.

    Methylthiol: Contains the methylsulfanyl group but lacks the alkyne and amine functionalities.

    But-3-yn-2-amine: Contains the alkyne and amine functionalities but lacks the methylsulfanyl group.

Uniqueness: 1-(Methylsulfanyl)but-3-YN-2-amine is unique due to the combination of the methylsulfanyl group with the but-3-yn-2-amine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both sulfur and nitrogen functionalities allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds lacking one of these groups.

Properties

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

1-methylsulfanylbut-3-yn-2-amine

InChI

InChI=1S/C5H9NS/c1-3-5(6)4-7-2/h1,5H,4,6H2,2H3

InChI Key

GILJRZJVARHRJU-UHFFFAOYSA-N

Canonical SMILES

CSCC(C#C)N

Origin of Product

United States

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